molecular formula C12H10N2O B11901271 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- CAS No. 61338-17-8

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy-

Cat. No.: B11901271
CAS No.: 61338-17-8
M. Wt: 198.22 g/mol
InChI Key: OINBREPAZURXBB-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- is a chemical compound with the molecular formula C12H10N2O. It is known for its unique structure, which includes a quinoline ring substituted with an ethyl group at the 8th position, a hydroxy group at the 4th position, and a carbonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- typically involves the reaction of appropriate quinoline derivatives with reagents that introduce the ethyl, hydroxy, and carbonitrile groups. One common method involves the use of ethyl-substituted quinoline derivatives, which are then subjected to nitrile formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 8-ethyl-4-hydroxy- can be compared with other similar compounds, such as:

    3-Quinolinecarbonitrile, 8-ethoxy-4-hydroxy-: Similar structure but with an ethoxy group instead of an ethyl group.

    3-Quinolinecarbonitrile, 8-methyl-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group.

    3-Quinolinecarbonitrile, 8-ethyl-4-oxo-: Similar structure but with an oxo group instead of a hydroxy group.

Properties

IUPAC Name

8-ethyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-8-4-3-5-10-11(8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINBREPAZURXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640785
Record name 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-17-8
Record name 8-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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